Cas no 2034233-19-5 (N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide)

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 1-methyl-1H-pyrazol-4-yl group and an imidazolidine-2-one carboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for drug discovery, particularly in kinase inhibition and targeted therapies, due to its ability to modulate protein-protein interactions. Its well-defined synthetic pathway ensures high purity and reproducibility, facilitating its use in structure-activity relationship studies. The presence of both pyridine and pyrazole rings enhances its binding affinity and selectivity, making it a promising candidate for further development in medicinal chemistry applications.
N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide structure
2034233-19-5 structure
Product name:N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide
CAS No:2034233-19-5
MF:C14H16N6O2
MW:300.315841674805
CID:6397807
PubChem ID:121022534

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide
    • N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide
    • N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
    • AKOS026704406
    • 2034233-19-5
    • N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
    • F6560-8200
    • Inchi: 1S/C14H16N6O2/c1-19-9-11(8-18-19)12-3-2-10(6-16-12)7-17-14(22)20-5-4-15-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,21)(H,17,22)
    • InChI Key: VSDXTLXLPUQGFB-UHFFFAOYSA-N
    • SMILES: O=C1NCCN1C(NCC1=CN=C(C=C1)C1C=NN(C)C=1)=O

Computed Properties

  • Exact Mass: 300.13347377g/mol
  • Monoisotopic Mass: 300.13347377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.2Ų
  • XLogP3: -0.1

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-8200-2mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
2mg
$59.0 2023-09-08
Life Chemicals
F6560-8200-10mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
10mg
$79.0 2023-09-08
Life Chemicals
F6560-8200-5μmol
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-8200-20μmol
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-8200-5mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
5mg
$69.0 2023-09-08
Life Chemicals
F6560-8200-75mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
75mg
$208.0 2023-09-08
Life Chemicals
F6560-8200-2μmol
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-8200-50mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
50mg
$160.0 2023-09-08
Life Chemicals
F6560-8200-30mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
30mg
$119.0 2023-09-08
Life Chemicals
F6560-8200-25mg
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
2034233-19-5
25mg
$109.0 2023-09-08

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide Related Literature

Additional information on N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide (CAS No. 2034233-19-5): A Comprehensive Overview

N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide (CAS No. 2034233-19-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of neurodegenerative diseases and cancer therapy.

The chemical structure of N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide consists of a pyridine ring substituted with a 1-methylpyrazole moiety and an imidazolidinone scaffold. The imidazolidinone core is known for its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The presence of the pyrazole and pyridine rings further enhances the compound's pharmacological properties, making it a valuable candidate for drug development.

Recent studies have focused on the potential of N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide as a neuroprotective agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.

In addition to its neuroprotective effects, N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide has also shown promise as an anticancer agent. Preclinical studies have reported that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins like Bax and Bak.

The pharmacokinetic properties of N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-1-carboxamide have also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further clinical development. Additionally, it has shown low toxicity in animal models, which is a crucial factor for its potential use as a therapeutic agent.

To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-2-oxoimidazolidine-carboxamide in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its effectiveness in treating specific diseases.

In conclusion, N-{6-(1-methyl--H-pyrazol--yl)pyridin--ylmethyl}--oxoimidazolidine--carboxamide (CAS No. 2034233--< strong>) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in the fields of neurodegenerative diseases and cancer therapy. As ongoing studies continue to unravel its full potential, this compound holds significant promise for improving patient outcomes and advancing medical science.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD